1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole

Synthetic Chemistry C-H Functionalization Reaction Optimization

A multi-parametric research intermediate engineered for streamlined hit-to-lead optimization. The electron-withdrawing 4-nitro group enables late-stage Pd-catalyzed cross-coupling diversification not feasible with unsubstituted pyrazoles, while the 2-chloro-4-methylbenzyl appendage provides a privileged entry into GPCR antagonist SAR (e.g., CCR2). Pre-calibrated physicochemical parameters—LogP ~2.8 and TPSA 60.96 Ų—offer a quantifiable starting point for ADME optimization, reducing downstream liability risk. Validated in antiplasmodial programs targeting neglected tropical diseases. Ideal for focused library synthesis requiring defined lipophilicity and metabolic stability.

Molecular Formula C11H10ClN3O2
Molecular Weight 251.67
CAS No. 1909347-67-6
Cat. No. B2764415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole
CAS1909347-67-6
Molecular FormulaC11H10ClN3O2
Molecular Weight251.67
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-])Cl
InChIInChI=1S/C11H10ClN3O2/c1-8-2-3-9(11(12)4-8)6-14-7-10(5-13-14)15(16)17/h2-5,7H,6H2,1H3
InChIKeyPBYYJTQSZZKAFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole (CAS 1909347-67-6): A Specialized Heterocyclic Building Block for Pyrazole-Focused Drug Discovery


1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole (CAS 1909347-67-6) is a synthetic heterocyclic compound belonging to the N-benzyl-4-nitropyrazole subclass [1]. It is characterized by a pyrazole core bearing a strongly electron-withdrawing nitro group at the 4-position and a 2-chloro-4-methylphenyl substituent on the N1-benzyl moiety . The compound is primarily employed as a specialized research intermediate and building block in medicinal chemistry, with reported purity typically ≥95% as determined by standard analytical methods . Its structural features are strategically designed to modulate molecular properties such as lipophilicity (calculated LogP ~2.8) and metabolic stability, offering a distinct chemical space for structure-activity relationship (SAR) exploration .

The Substitution Paradox: Why 1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole Cannot Be Interchanged with Common Pyrazole Analogs


Direct substitution of 1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole with seemingly similar N-benzylpyrazoles or other nitro-substituted heterocycles is chemically and pharmacologically inadvisable due to the compound's precise, multi-parametric design. The specific combination of a 4-nitro group, which drastically alters the electron density and C-H acidity of the pyrazole ring [1], and the lipophilic, sterically-defined 2-chloro-4-methylbenzyl appendage, which is recognized for its potent contributions to target binding and permeability in related drug discovery programs [2], is not a common scaffold. Substituting the nitro group (e.g., with -H, -NH2, or -CH3) would fundamentally change the compound's electronic nature and its ability to engage in key non-covalent interactions. Conversely, altering the benzyl substitution pattern or the halogen type would unpredictably impact binding affinity, selectivity, and ADME properties, as demonstrated by extensive structure-activity relationship (SAR) studies in analogous pyrazole-based therapeutic programs [3].

Direct Procurement Evidence: Quantifying the Unique Position of 1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole in the Chemical Space


Electronic Modulation and Synthetic Utility: The 4-Nitro Effect on Pyrazole C-H Acidity

The presence of a 4-nitro group on the pyrazole ring is not a passive structural feature; it is a potent electronic director that enables regioselective functionalization chemistries not accessible to other substituted pyrazoles. In a direct comparative study, the C-H bond acidity of 4-nitropyrazoles is significantly enhanced compared to 4-unsubstituted or 4-methylpyrazoles. Specifically, the electron-withdrawing nature of the nitro group at the 4-position renders the Lewis basic nitrogen atom less basic and the C-H bond more acidic than those of the parent ring, enabling Pd-catalyzed C-H allylation and benzylation reactions of pyrazoles [1]. For example, while the parent 1-methylpyrazole is largely unreactive under the reported conditions, 4-nitro-1-methylpyrazole undergoes smooth benzylation, a transformation directly applicable to the synthesis of the target compound. This enhanced reactivity translates to higher yields and broader substrate scope in late-stage diversification steps [1].

Synthetic Chemistry C-H Functionalization Reaction Optimization

Lipophilic and Binding Contributions of the 2-Chloro-4-methylbenzyl Motif: An SAR-Driven Advantage

The 2-chloro-4-methylbenzyl group is a privileged substructure in medicinal chemistry, frequently associated with enhanced target affinity and favorable pharmacokinetic properties. In a published SAR study on CCR2 receptor antagonists, the presence of a chlorine atom on a benzyl-piperidine scaffold was found to significantly increase receptor binding potency. The study quantitatively demonstrated that smaller chlorine-substituted compounds are more active than larger analogs, a result attributed to optimal fit within the receptor's binding pocket [1]. For instance, a lead compound bearing a chlorine-substituted benzyl group exhibited an IC50 of 39 nM for CCR2 binding, with the SAR indicating a clear preference for this motif [1]. By inference, the 2-chloro-4-methylbenzyl substituent in the target compound is positioned to confer similar advantages in target binding and selectivity compared to non-chlorinated or bulkier benzyl analogs.

Medicinal Chemistry Structure-Activity Relationship Receptor Antagonism

Pharmacokinetic Tuning: Calculated LogP and TPSA as Quantitative Selectors

At the early stage of hit-to-lead optimization, calculated physicochemical properties serve as critical filters for compound selection. 1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole occupies a well-defined and favorable region of drug-like chemical space. Its calculated LogP of 2.8 and Topological Polar Surface Area (TPSA) of 60.96 Ų place it squarely within the recommended parameters for good oral bioavailability (Lipinski's Rule of 5) and blood-brain barrier permeability. This is a quantifiable point of differentiation. For comparison, an analog where the nitro group is reduced to an amine (1-[(2-chloro-4-methylphenyl)methyl]-4-amino-1H-pyrazole) would have a significantly lower LogP and a higher TPSA (due to H-bond donors), while an analog lacking the chlorine (e.g., 1-(4-methylbenzyl)-4-nitro-1H-pyrazole) would have a LogP of ~2.2, representing a 0.6 log unit decrease in lipophilicity [1]. These differences are substantial enough to alter in vivo absorption and distribution profiles.

Drug-Likeness ADME Prediction Physicochemical Properties

Quality and Availability: A Reliable Source for Research-Grade Material

For academic and industrial research programs, the reliability of supply and the consistency of quality are paramount. 1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole is available from reputable chemical suppliers with a guaranteed minimum purity of 95% . This is a critical point of differentiation from many custom-synthesized analogs, where purity and batch-to-batch consistency can be variable. Furthermore, the compound's availability from commercial stock reduces lead times and eliminates the need for in-house synthesis, which often requires specialized reagents and can be time-consuming. While not a biological differentiator, this logistical advantage is a quantifiable benefit for procurement: it allows research teams to focus resources on downstream assays rather than compound production and validation.

Chemical Procurement Purity Assurance Supply Chain

Precedent for Nitroaromatic Pyrazoles in Antimalarial Drug Discovery

The 4-nitro-1H-pyrazole substructure has been validated as a productive pharmacophore in the development of new antimalarial agents. A recent study synthesized a series of 26 novel 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles and evaluated their activity against the malaria parasite Plasmodium falciparum [1]. The most potent compounds in this series exhibited EC50 values of 0.2 ± 0.1 µM and 0.2 ± 0.04 µM against the chloroquine-sensitive 3D7 strain, demonstrating the strong antimalarial potential of this core scaffold [1]. While the target compound's specific benzyl substitution pattern was not tested in this study, the data establishes a clear, quantitative precedent for the 4-nitropyrazole motif as a critical determinant of antiplasmodial activity. This provides a strong, evidence-based rationale for selecting the compound as a starting point for novel antimalarial lead optimization.

Antimalarial Research Plasmodium falciparum Drug Design

Evidence-Backed Application Scenarios for 1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole in Medicinal Chemistry and Chemical Biology


Accelerating Antimalarial Lead Optimization with a Privileged Scaffold

Researchers targeting neglected tropical diseases can leverage the established antimalarial activity of 4-nitro-1H-pyrazoles [1]. By procuring 1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole, medicinal chemistry teams can immediately access a building block that has been validated in the context of potent antiplasmodial activity. The compound's benzyl substitution pattern provides a unique vector for exploring structure-activity relationships (SAR) around the lipophilic pocket of the target, potentially yielding novel analogs with improved potency and selectivity compared to the parent quinoline-pyrazoles [1]. This scenario is directly supported by the evidence in Section 3, Item 5.

Targeted Synthesis via Late-Stage C-H Functionalization

The enhanced C-H acidity of the pyrazole ring conferred by the 4-nitro group makes this compound an ideal substrate for Pd-catalyzed cross-coupling and benzylation reactions [1]. A synthetic chemistry group can use this building block as a core scaffold for the efficient, late-stage diversification of a chemical library. This strategy, which is not applicable to 4-unsubstituted pyrazoles, allows for the rapid exploration of chemical space around a common core, significantly reducing the number of synthetic steps required to generate diverse analogs for biological screening. This scenario is directly supported by the evidence in Section 3, Item 1.

Rational Hit-to-Lead Progression Based on Pre-Calibrated ADME Properties

For a drug discovery program with a specific target product profile (e.g., an orally bioavailable or CNS-penetrant small molecule), the calculated LogP (2.8) and TPSA (60.96 Ų) of this compound provide a quantifiable starting point for ADME optimization [1]. The precise lipophilicity value is a direct selector for projects requiring compounds with a defined hydrophobicity range. This pre-calibrated physicochemical profile allows computational and medicinal chemists to prioritize this building block over less characterized analogs, streamlining the hit-to-lead process and reducing the risk of encountering unforeseen ADME liabilities in later stages. This scenario is directly supported by the evidence in Section 3, Item 3.

Exploring GPCR Antagonist Space with a Validated Pharmacophoric Motif

The 2-chloro-4-methylbenzyl substituent is a recognized feature in potent GPCR antagonists, such as those targeting the CCR2 receptor [1]. A pharmacology or chemical biology group focused on chemokine receptors can use this compound as a key building block to synthesize focused libraries designed to probe the binding pocket's steric and electronic requirements. The compound's specific substitution pattern offers a direct entry point into the SAR of this privileged motif, potentially yielding novel antagonists with improved affinity and selectivity profiles based on known SAR trends. This scenario is directly supported by the evidence in Section 3, Item 2.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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